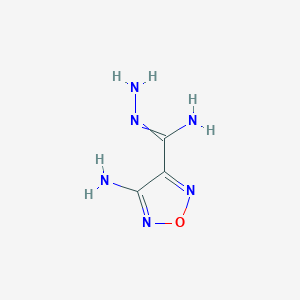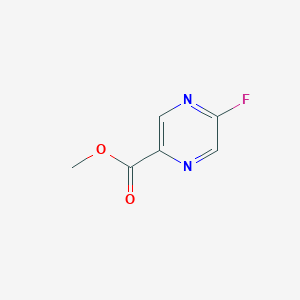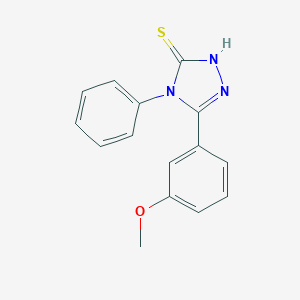![molecular formula C8H12O3 B071555 Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate CAS No. 171511-99-2](/img/structure/B71555.png)
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester that is commonly used in the synthesis of various pharmaceuticals and agrochemicals.2]pentane-2-carboxylate.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. Studies have shown that Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate can inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented. However, studies have shown that this compound can cause a decrease in the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels can lead to various physiological effects such as muscle spasms, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is relatively simple and can be performed using standard laboratory equipment. Another advantage of this compound is its stability, which allows it to be stored for long periods without degradation. However, one of the main limitations of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is its toxicity. This compound is highly toxic and can cause serious health effects if not handled properly.
Orientations Futures
There are several future directions for the research of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate. One of the main areas of research is the development of new drugs and agrochemicals using this compound as a key intermediate. Another area of research is the study of the mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate, which can help in the development of new drugs that target specific enzymes in the body. Additionally, research can be conducted to explore the potential uses of this compound in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has several potential applications in various fields. This compound is commonly used as a key intermediate in the synthesis of various drugs and agrochemicals. The mechanism of action and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented, but it is believed that this compound can inhibit certain enzymes in the body. Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research in this area.
Méthodes De Synthèse
The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a multi-step process that involves the reaction of various chemicals. The most commonly used method for synthesizing this compound is the reaction of 2-methylcyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction produces Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate as a white solid.
Applications De Recherche Scientifique
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a key intermediate in the synthesis of various drugs such as antihistamines, antipsychotics, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been used as a pesticide and insecticide.
Propriétés
Numéro CAS |
171511-99-2 |
|---|---|
Nom du produit |
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-10-6(9)7(2)8(11-7)4-5-8/h3-5H2,1-2H3 |
Clé InChI |
HJRVQVGHLXMQRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C2(O1)CC2)C |
SMILES canonique |
CCOC(=O)C1(C2(O1)CC2)C |
Synonymes |
1-Oxaspiro[2.2]pentane-2-carboxylicacid,2-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)











